tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate: is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate can be achieved through multiple synthetic routes. One common method involves the following steps:
Amination: Starting with 1-methyl-1H-pyrazol-5-amine, the compound undergoes amination to introduce the amino group.
Reduction: The intermediate product is then subjected to reduction reactions to achieve the desired functional groups.
Esterification: This step involves the esterification of the intermediate to form the carbamate group.
Protection and Condensation: The amino group is protected using trityl protection, followed by condensation with tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyrazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and butan-2-yl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (4-aminobenzyl)carbamate
- N-Boc-1,4-butanediamine
- tert-butyl (4-bromobutyl)carbamate
Uniqueness
tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential for diverse applications .
Properties
Molecular Formula |
C12H22N4O2 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-butan-2-ylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C12H22N4O2/c1-6-8(2)16-10(9(13)7-14-16)15-11(17)18-12(3,4)5/h7-8H,6,13H2,1-5H3,(H,15,17) |
InChI Key |
AWILRAGQOLXVPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.